N-(2-bromo-4-methylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide N-(2-bromo-4-methylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 900004-54-8
VCID: VC5292812
InChI: InChI=1S/C21H18BrN3O3S/c1-3-25-20(27)19-18(13-6-4-5-7-16(13)28-19)24-21(25)29-11-17(26)23-15-9-8-12(2)10-14(15)22/h4-10H,3,11H2,1-2H3,(H,23,26)
SMILES: CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=C(C=C4)C)Br
Molecular Formula: C21H18BrN3O3S
Molecular Weight: 472.36

N-(2-bromo-4-methylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

CAS No.: 900004-54-8

Cat. No.: VC5292812

Molecular Formula: C21H18BrN3O3S

Molecular Weight: 472.36

* For research use only. Not for human or veterinary use.

N-(2-bromo-4-methylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide - 900004-54-8

Specification

CAS No. 900004-54-8
Molecular Formula C21H18BrN3O3S
Molecular Weight 472.36
IUPAC Name N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Standard InChI InChI=1S/C21H18BrN3O3S/c1-3-25-20(27)19-18(13-6-4-5-7-16(13)28-19)24-21(25)29-11-17(26)23-15-9-8-12(2)10-14(15)22/h4-10H,3,11H2,1-2H3,(H,23,26)
Standard InChI Key AHEHRRLNKUHWJP-UHFFFAOYSA-N
SMILES CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=C(C=C(C=C4)C)Br

Introduction

Synthesis of Similar Compounds

The synthesis of compounds with similar structures often involves multiple steps, including the formation of the benzofuro-pyrimidine core and the introduction of the sulfanyl linkage. For instance, the synthesis of N-(2-bromo-4-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves optimizing reaction conditions such as temperature and solvent choice to achieve high yields and purity.

Potential Biological Activities

Compounds with similar structures often exhibit notable biological activities. For example, N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has shown potential as a 5-lipoxygenase (5-LOX) inhibitor, indicating anti-inflammatory properties . Similarly, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated antimicrobial and anticancer activities .

Research Findings and Future Directions

While specific research findings on this compound are not available, studies on similar compounds suggest that molecular docking and in vitro assays are essential tools for evaluating biological activity. Future research should focus on synthesizing the compound and conducting comprehensive biological activity assessments.

Data Tables

Given the lack of specific data on N-(2-bromo-4-methylphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide, we can create a hypothetical table based on similar compounds:

CompoundBiological ActivitySynthesis MethodPhysical Properties
N-(2-bromo-4-methylphenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamidePotential pharmacological propertiesMulti-step synthesisNot specified
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideAnti-inflammatory (5-LOX inhibitor)Two-stage protocolConfirmed by NMR and LC–MS
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesAntimicrobial and anticancer activitiesChloroacetyl chloride reactionConfirmed by NMR, IR, and elemental analysis

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